molecular formula C6H10O2 B14009289 3-Butyn-2-ol, 4-ethoxy- CAS No. 36677-86-8

3-Butyn-2-ol, 4-ethoxy-

Cat. No.: B14009289
CAS No.: 36677-86-8
M. Wt: 114.14 g/mol
InChI Key: JBOIAYJONVIDDX-UHFFFAOYSA-N
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Description

3-Butyn-2-ol, 4-ethoxy-: is an organic compound with the molecular formula C6H10O2 . It is a derivative of 3-butyn-2-ol, where an ethoxy group is attached to the fourth carbon atom. This compound is of interest due to its unique structure, which combines an alkyne and an alcohol functional group, making it versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Acetylene and Acetaldehyde Reaction: One common method involves the reaction of acetylene with acetaldehyde in the presence of a catalyst such as potassium hydroxide.

    Enantioselective Addition: Another method involves the enantioselective addition of terminal alkynes to aldehydes using catalysts like (S)-BINOL and InBr3.

Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced separation techniques like aqueous phase extraction are common to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Butyn-2-ol, 4-ethoxy- can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are typical.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its unique functional groups.

Industry:

Mechanism of Action

The mechanism of action of 3-Butyn-2-ol, 4-ethoxy- largely depends on the specific reaction it undergoes. Generally, the alkyne group can participate in addition reactions, while the alcohol group can engage in hydrogen bonding and nucleophilic attacks. The ethoxy group can influence the compound’s reactivity by donating electron density through inductive effects.

Comparison with Similar Compounds

Uniqueness: 3-Butyn-2-ol, 4-ethoxy- is unique due to the presence of the ethoxy group, which can significantly alter its chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the ethoxy group can act as a protecting group or influence the compound’s solubility and reactivity.

Properties

CAS No.

36677-86-8

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

4-ethoxybut-3-yn-2-ol

InChI

InChI=1S/C6H10O2/c1-3-8-5-4-6(2)7/h6-7H,3H2,1-2H3

InChI Key

JBOIAYJONVIDDX-UHFFFAOYSA-N

Canonical SMILES

CCOC#CC(C)O

Origin of Product

United States

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